Carbidopa Hydrochloride is a medication primarily used in the treatment of Parkinson's disease and other conditions associated with parkinsonian symptoms. It functions as a dopa decarboxylase inhibitor, preventing the peripheral metabolism of levodopa, which is crucial for effective treatment. By inhibiting this enzyme, carbidopa allows a higher concentration of levodopa to cross the blood-brain barrier, enhancing its therapeutic effects while minimizing side effects such as nausea and vomiting .
Carbidopa Hydrochloride is classified as a small organic molecule belonging to the aromatic amino acid decarboxylase inhibitors. Its chemical formula is , with a molar mass of approximately 226.232 g/mol . The compound is commercially available under various brand names, including Lodosyn, Sinemet, and Stalevo, and it has been approved for use in multiple countries .
The synthesis of Carbidopa Hydrochloride can be achieved through several methods, with one notable approach involving a modified Strecker reaction. This process starts with hydrazine and potassium cyanide reacting with arylacetone to yield an intermediate compound. Subsequent hydrolysis with hydrochloric acid results in the formation of a carboxamide derivative, which is further hydrolyzed using hydrobromic acid to produce Carbidopa Hydrochloride .
Carbidopa Hydrochloride features a unique molecular structure that contributes to its pharmacological properties. The compound's structure includes a hydrazino group adjacent to the carboxylic acid, distinguishing it from similar compounds like L-methyldopa .
The three-dimensional configuration of Carbidopa can be represented using various chemical notation systems such as SMILES and InChI.
Carbidopa Hydrochloride primarily participates in reactions that involve the inhibition of aromatic L-amino-acid decarboxylase. This inhibition prevents the conversion of levodopa into dopamine outside the central nervous system, thereby increasing the availability of levodopa for conversion into dopamine within the brain .
The mechanism of action for Carbidopa Hydrochloride involves its role as an inhibitor of aromatic L-amino-acid decarboxylase. By inhibiting this enzyme in peripheral tissues, Carbidopa ensures that more levodopa reaches the brain intact, where it can then be converted into dopamine by other enzymes. This process is crucial for alleviating symptoms associated with Parkinson's disease .
Carbidopa Hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for ensuring proper formulation and storage conditions for pharmaceutical applications.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4